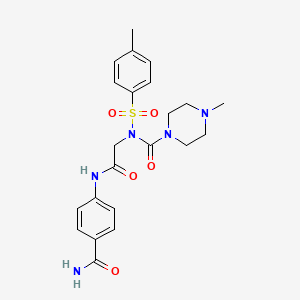

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its molecular structure, the functional groups it contains, and its potential uses. For example, compounds with a carbamoylphenyl group are often used in pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carbamoylphenyl group with other reagents. For example, an efficient two-step synthetic route for the preparation of 4-amino-N-(4-carbamoylphenyl)benzamide has been described .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Carbamoylphenyl compounds can undergo a variety of reactions, including amide coupling, reductive amination, and diazo-coupling .

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

The compound exhibits antineoplastic potential, making it relevant for cancer research. Thiosemicarbazones, including this compound, have attracted attention due to their remarkable biological activities. They demonstrate antibacterial, antiviral, antifungal, and antineoplastic properties . Further studies could explore its efficacy against specific cancer types and mechanisms of action.

Coordination Chemistry

The compound’s structure suggests potential as a ligand in coordination chemistry. Researchers could investigate its complexation behavior with transition metal ions. For instance, mixed-ligand complexes involving 4-methylpiperazine-1-carbodithioate (4-MPipzcdt) have been studied, combining it with other ligands like 1,10-phenanthroline or 2,2′-bipyridyl . Such complexes may find applications in catalysis or materials science.

Hybrid Materials

Considering its organic-inorganic hybrid nature, the compound could be explored for designing novel materials. Researchers might synthesize hybrid compounds by linking it to metal ions or other organic moieties. Investigating its crystal structure, optical properties, and intermolecular interactions could yield valuable insights .

Wirkmechanismus

Target of Action

Compounds with a piperazine moiety, like “4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide”, often interact with various receptors in the body, such as G protein-coupled receptors or ion channels . The specific target would depend on the exact structure of the compound and its functional groups.

Mode of Action

The compound could interact with its target receptor by binding to a specific site on the receptor, which could trigger a change in the receptor’s activity. This could lead to a cascade of biochemical reactions within the cell .

Biochemical Pathways

The exact pathways affected would depend on the specific target of the compound. Compounds that interact with receptors often affect signal transduction pathways, which can have wide-ranging effects on cellular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed throughout the body . They can be metabolized by the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on a compound often involve exploring its potential uses, improving its synthesis, and studying its mechanism of action. For example, the incorporation of amide groups into biologically active molecules has been proven to be an efficient strategy for drug design and discovery .

Eigenschaften

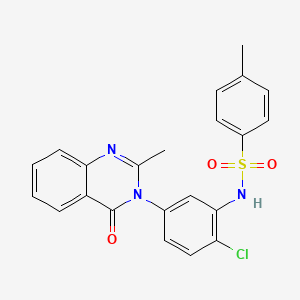

IUPAC Name |

N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5S/c1-16-3-9-19(10-4-16)33(31,32)27(22(30)26-13-11-25(2)12-14-26)15-20(28)24-18-7-5-17(6-8-18)21(23)29/h3-10H,11-15H2,1-2H3,(H2,23,29)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJIFNQIIQGBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2679120.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2679127.png)

![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679130.png)

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2679131.png)

![6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2679132.png)

![3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2679134.png)

![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2679136.png)

![4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2679137.png)